Cas no 326916-10-3 (2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one)
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-Indol-4-one, 1,5,6,7-tetrahydro-2-methyl-1-(4-methylphenyl)-
- 2-Methyl-1-(p-tolyl)-1,5,6,7-tetrahydro-4h-indol-4-one
- 2-methyl-1-(p-tolyl)-6,7-dihydro-5H-indol-4-one
- CHEMBL1457373
- CS-0348831
- SMR000060501
- 2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
- Z56784898
- BDBM87639
- cid_2998089
- AKOS000121683
- EN300-01019
- SR-01000028482-1
- 326916-10-3
- WAY-358895
- SR-01000028482
- 2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1h-indol-4-one
- MLS000048583
- 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one
- HMS2470O12
-
- Inchi: 1S/C16H17NO/c1-11-6-8-13(9-7-11)17-12(2)10-14-15(17)4-3-5-16(14)18/h6-10H,3-5H2,1-2H3
- InChI Key: RWILEQZAPCYZJL-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C=C2)C2=C(C(=O)CCC2)C=C1C
Computed Properties
- Exact Mass: 239.131014166g/mol
- Monoisotopic Mass: 239.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Melting Point: 133-134 °C
- Boiling Point: 409.0±34.0 °C(Predicted)
- pka: -6.05±0.20(Predicted)
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P019H9I-50mg |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 50mg |
$492.00 | 2023-12-17 | |
| 1PlusChem | 1P019H9I-100mg |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 100mg |
$512.00 | 2023-12-17 | |
| 1PlusChem | 1P019H9I-250mg |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 250mg |
$533.00 | 2023-12-17 | |
| 1PlusChem | 1P019H9I-500mg |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 500mg |
$553.00 | 2023-12-17 | |
| 1PlusChem | 1P019H9I-1g |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 1g |
$574.00 | 2023-12-17 | |
| 1PlusChem | 1P019H9I-2.5g |
2-METHYL-1-P-TOLYL-1,5,6,7-TETRAHYDRO-INDOL-4-ONE |
326916-10-3 | 90% | 2.5g |
$1063.00 | 2023-12-17 |
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one
Professional Introduction to 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one (CAS No. 326916-10-3)
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This organic molecule, characterized by a tetrahydropyridine core fused with an indole ring, has been extensively studied for its potential applications in drug development. The compound's molecular structure, which includes a methyl group at the 2-position and a para-tolyl group at the 1-position, contributes to its distinct chemical behavior and biological activity.
The synthesis of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one involves a series of well-established organic reactions, including cyclization and alkylation processes. These synthetic pathways have been optimized to ensure high yield and purity, making the compound suitable for further chemical modifications and biological evaluations. The presence of the tetrahydropyridine moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design.
Recent research has highlighted the pharmacological significance of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one in various therapeutic areas. Studies have demonstrated its potential as a pharmacological agent in the treatment of neurological disorders. The compound's ability to interact with specific neurotransmitter receptors has been explored in preclinical models, suggesting its efficacy in modulating neuronal activity. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its role as a lead compound for the development of novel therapeutics.
One of the most intriguing aspects of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is its interaction with enzymatic systems. Research indicates that this compound can influence the activity of certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders. Furthermore, its ability to bind to specific protein targets has been investigated for its potential role in anti-inflammatory and anticancer applications. The compound's dual functionality—both as a substrate and an inhibitor—makes it a versatile candidate for drug discovery.
The chemical stability and reactivity of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one have been thoroughly examined under various conditions. Its resistance to degradation under physiological conditions ensures that it remains effective in biological systems. This stability is attributed to its robust molecular framework, which includes multiple hydrogen bonds and hydrophobic interactions. These characteristics make the compound suitable for formulation into various pharmaceutical dosage forms.
In conclusion, 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one (CAS No. 326916-10-3) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities position it as a valuable asset in the development of new drugs targeting neurological and metabolic disorders. As research continues to uncover new therapeutic potentials, this compound is poised to play a significant role in future medical advancements.
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